molecular formula C12H9ClN2O3 B1596938 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine CAS No. 465514-31-2

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine

Cat. No.: B1596938
CAS No.: 465514-31-2
M. Wt: 264.66 g/mol
InChI Key: PVKUXWMLOZIQDP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a chloro-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine typically involves the nitration of 2-(4-Chloro-2-methylphenoxy)pyridine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction.

Types of Reactions:

  • Oxidation: The nitro group in the compound can be oxidized to form a nitroso group or further to a carboxylic acid.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

  • Substitution: The chlorine atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrogen gas, or tin chloride.

  • Substitution: Aqueous sodium hydroxide, halide ions.

Major Products Formed:

  • Oxidation: 2-(4-Chloro-2-methylphenoxy)-3-nitrosopyridine, 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid.

  • Reduction: 2-(4-Chloro-2-methylphenoxy)-3-aminopyridine.

  • Substitution: 2-(4-Chloro-2-methylphenoxy)-3-halopyridine.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)pyridine

  • 3-nitro-2-(4-chlorophenoxy)pyridine

  • 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid

This comprehensive overview highlights the significance of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-8-7-9(13)4-5-11(8)18-12-10(15(16)17)3-2-6-14-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUXWMLOZIQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379349
Record name 2-(4-chloro-2-methylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-31-2
Record name 2-(4-chloro-2-methylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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